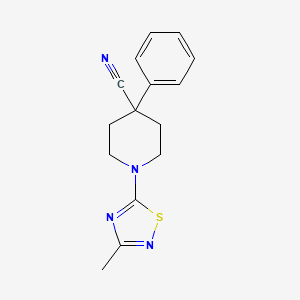![molecular formula C13H16FN5O2 B12245977 8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12245977.png)
8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spiro structure, which includes a pyrimidine ring substituted with ethyl and fluorine groups, and a triazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving ethyl and fluorine-substituted precursors.
Spirocyclization: The triazaspirodecane core is formed through a spirocyclization reaction, which involves the cyclization of an intermediate compound under specific conditions.
Final Assembly: The final step involves the coupling of the pyrimidine ring with the triazaspirodecane core, followed by purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyrimidine ring.
Substitution: The fluorine and ethyl groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different chemical and biological properties.
Scientific Research Applications
8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure and has been studied for its anticonvulsant activity.
Spirotetramat: Another spiro compound with insecticidal properties, used in agricultural applications.
Uniqueness
8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring and its triazaspirodecane core
Properties
Molecular Formula |
C13H16FN5O2 |
|---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
8-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C13H16FN5O2/c1-2-8-9(14)10(16-7-15-8)19-5-3-13(4-6-19)11(20)17-12(21)18-13/h7H,2-6H2,1H3,(H2,17,18,20,21) |
InChI Key |
WBUGQUKANSZCMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC3(CC2)C(=O)NC(=O)N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine](/img/structure/B12245901.png)
![6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B12245908.png)
![2-Phenyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12245915.png)
![2-(1H-indol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12245923.png)
![9-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B12245933.png)
![3-Phenyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B12245937.png)
![ethyl 4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12245942.png)
![3-(4-Ethoxyphenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12245946.png)
![3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12245960.png)
![8-(2-Methylpropyl)-11-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12245964.png)

![1-(2-Methoxypyridin-4-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-2-one](/img/structure/B12245969.png)
![2-Cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidine](/img/structure/B12245971.png)

